2-Chloro-1-isocyanato-4-methylbenzene 2-Chloro-1-isocyanato-4-methylbenzene
Brand Name: Vulcanchem
CAS No.: 40398-00-3
VCID: VC2503825
InChI: InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
SMILES: CC1=CC(=C(C=C1)N=C=O)Cl
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol

2-Chloro-1-isocyanato-4-methylbenzene

CAS No.: 40398-00-3

Cat. No.: VC2503825

Molecular Formula: C8H6ClNO

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-isocyanato-4-methylbenzene - 40398-00-3

Specification

CAS No. 40398-00-3
Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
IUPAC Name 2-chloro-1-isocyanato-4-methylbenzene
Standard InChI InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Standard InChI Key QVCZOTVTRWNPAF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N=C=O)Cl
Canonical SMILES CC1=CC(=C(C=C1)N=C=O)Cl

Introduction

Identification and Nomenclature

2-Chloro-1-isocyanato-4-methylbenzene (CAS No. 40398-00-3) is an aromatic isocyanate compound characterized by the presence of a chlorine atom at the second position, an isocyanate group at the first position, and a methyl group at the fourth position of the benzene ring . This structural arrangement contributes to its distinct chemical reactivity and applications.

Chemical Identifiers

The compound is identified through various systematic naming systems and unique identifiers as shown in Table 1:

PropertyValue
IUPAC Name2-chloro-1-isocyanato-4-methylbenzene
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
CAS Number40398-00-3
InChIInChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
InChI KeyQVCZOTVTRWNPAF-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)N=C=O)Cl
Canonical SMILESCC1=CC(=C(C=C1)N=C=O)Cl

Table 1: Chemical Identifiers for 2-Chloro-1-isocyanato-4-methylbenzene

Synonyms and Alternative Names

The compound is known by several alternative names and synonyms in the chemical literature:

  • 3-Chloro-4-isocyanatotoluene

  • 2-Chloro-4-methylphenyl isocyanate

  • 2-Chloro-1-isocyanato-4-methylbenzene

  • Benzene, 2-chloro-1-isocyanato-4-methyl-

Physical and Chemical Properties

2-Chloro-1-isocyanato-4-methylbenzene possesses distinctive physical and chemical properties that make it useful for various applications in chemical synthesis.

Physical Properties

The compound exists as a colorless to pale yellow liquid with a distinctive odor under standard conditions. Its detailed physical properties are summarized in Table 2:

PropertyValue
Physical StateColorless to pale yellow liquid
Melting Point23.5°C to 26-30°C
Boiling Point246.0±33.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point93.5±14.6°C
LogP3.12-3.76
Vapour Pressure0.0±0.5 mmHg at 25°C
Index of Refraction1.544
Polar Surface Area (PSA)29.43 Ų

Table 2: Physical Properties of 2-Chloro-1-isocyanato-4-methylbenzene

Spectroscopic Properties

The spectroscopic data for 2-chloro-1-isocyanato-4-methylbenzene plays a crucial role in its identification and characterization in analytical chemistry. The compound can be analyzed using various spectroscopic techniques, including HPLC (High-Performance Liquid Chromatography) .

A reverse-phase HPLC method with simple conditions can be employed for analysis, utilizing a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, the phosphoric acid can be substituted with formic acid .

Reactivity and Chemical Behavior

Chemical Reactivity

The compound's reactivity is primarily governed by the isocyanate (-N=C=O) functional group, which is highly reactive toward nucleophilic substances. The isocyanate group readily participates in addition reactions with compounds containing active hydrogen atoms (such as alcohols, amines, and thiols) to form urethanes, ureas, and thiourethanes, respectively .

This reactivity makes 2-chloro-1-isocyanato-4-methylbenzene valuable in various synthetic applications, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals. The presence of the chloro group also enhances the electrophilicity of the isocyanate carbon, potentially increasing its reactivity compared to non-halogenated analogs .

Synthesis Applications

The compound has been documented in several synthesis reactions, particularly in the formation of carboxamides and related structures. One notable example is its use in the production of pyridine carboxamides, as seen in the reactions of related phenyl isocyanates .

Applications and Uses

2-Chloro-1-isocyanato-4-methylbenzene finds application primarily in industrial and scientific research settings. Its applications include:

  • Pharmaceutical Intermediates: The compound is utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients due to its reactive isocyanate group .

  • Agrochemical Synthesis: It serves as a building block in the synthesis of agricultural chemicals and pesticides .

  • Polymer Chemistry: The isocyanate functionality makes it valuable in polymer science, particularly in the production of polyurethanes and related materials.

  • Research Applications: It is employed in organic synthesis as a reagent for introducing specific functional groups and structural elements .

Classification ElementDetails
GHS SymbolsGHS07, GHS08
Signal WordDanger
Hazard StatementsH302, H312, H315, H319, H332, H334, H335
Hazard CodesXn: Harmful
Risk PhrasesR20/21/22, R36/37/38, R42
Hazard Class6.1
Packaging GroupII

Table 3: Hazard Classification of 2-Chloro-1-isocyanato-4-methylbenzene

SpecificationDetails
Typical Purity95-98%
Packaging Options100 mg, 250 mg, 1 g, 5 g, 25 g
Storage Temperature4°C (refrigerated)
Physical FormPowder/liquid
Supply AbilityUp to 200 kg
Shipping ClassificationUN 2206 6.1/PG 3

Table 4: Commercial Specifications of 2-Chloro-1-isocyanato-4-methylbenzene

Analytical Methods

HPLC Analysis

2-Chloro-1-isocyanato-4-methylbenzene can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC). A specialized method has been developed using a Newcrom R1 HPLC column with simple conditions .

The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. The method is scalable and can be used for isolating impurities in preparative separation as well as for pharmacokinetic studies .

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